molecular formula C6H8BrN3 B1449816 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1505818-73-4

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1449816
CAS No.: 1505818-73-4
M. Wt: 202.05 g/mol
InChI Key: FMCODSVQVCHVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1196155-47-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at position 3 and a partially saturated pyrimidine ring (4,5,6,7-tetrahydro). This scaffold is synthesized via rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines, achieving high enantioselectivity (up to 98% ee) . The tetrahydropyrimidine ring introduces chirality, making it valuable in medicinal chemistry, particularly as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors like zanubrutinib . Commercial availability (purity: 97%, priced at €422/g) underscores its utility in drug discovery .

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCODSVQVCHVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505818-73-4
Record name 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Using 1,3-Biselectrophilic Systems

The most common and versatile method involves the reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, or β-ketonitriles. This approach is favored due to its simplicity, functional group tolerance, and ability to produce a wide range of substituted pyrazolo[1,5-a]pyrimidines.

  • Reaction Conditions: Typically conducted in acidic or alcoholic solvents (e.g., acetic acid, ethanol) under reflux or microwave irradiation to accelerate the reaction.
  • Catalysts: Sodium ethoxide, amine bases, or acid catalysts like p-toluenesulfonic acid can be used to promote cyclization.
  • Advantages: High yields, scalability from milligrams to kilograms, and the ability to introduce diverse substituents at various ring positions.

Example: The cyclocondensation of 5-amino-3-bromopyrazole with malonic acid activated by POCl3 and pyridine leads to efficient formation of the pyrazolo[1,5-a]pyrimidine core with bromine at position 3, avoiding additional halogenation steps.

Bromination Strategies

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Acetic acid, Dimethylformamide (DMF) Polar solvents facilitate cyclization
Temperature 80–150 °C (reflux or microwave heating) Microwave heating reduces reaction time significantly
Catalyst/Base Sodium ethoxide, Potassium carbonate, Amine bases Catalysts promote cyclization and substitution
Brominating Agent N-Bromosuccinimide (NBS), Bromine Used for post-cyclization bromination
Reaction Time 1–24 hours Microwave can reduce to minutes

Purification Techniques

Representative Synthesis Example

Step Reagents/Conditions Outcome
Starting Material 3-Bromo-5-aminopyrazole Bromine pre-installed
Cyclocondensation Reaction with β-dicarbonyl compound in ethanol with sodium ethoxide catalyst, reflux Formation of fused pyrazolo[1,5-a]pyrimidine ring
Purification Recrystallization from ethanol Pure 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Research Findings and Advances

  • The use of β-enaminones as 1,3-biselectrophiles has shown improved regioselectivity and higher yields compared to β-dicarbonyls due to enhanced reactivity.
  • Microwave-assisted synthesis is increasingly adopted for its efficiency and environmental benefits.
  • Recent studies focus on minimizing waste and employing greener solvents and catalysts to improve sustainability.
  • Functionalization post-synthesis allows for the introduction of diverse substituents, expanding the compound's utility in drug discovery and materials science.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages References
Cyclocondensation with β-dicarbonyls Simple, high-yield, scalable Functional group tolerance, cost-effective
Use of brominated aminopyrazoles Regioselective bromine incorporation Avoids post-synthesis bromination
Microwave-assisted synthesis Rapid reaction times Energy-efficient, higher yields
Multicomponent reactions One-pot synthesis Time-saving, efficient
Post-cyclization bromination Electrophilic bromination Flexible bromine introduction

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or copper salts.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in human cancer cells, suggesting potential as an anticancer drug candidate .
  • Antimicrobial Properties : The compound has shown promising results in preliminary antimicrobial assays. Its derivatives have been synthesized and tested against several bacterial strains, indicating potential use in treating infections caused by resistant bacteria .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Research has indicated that it may have neuroprotective effects and could be explored for conditions such as Alzheimer's disease and Parkinson's disease.

  • Case Study : A recent investigation into the neuroprotective properties of 3-bromo derivatives showed significant promise in reducing neuronal cell death in vitro models of neurodegeneration .

Synthetic Chemistry

The synthesis of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine serves as a versatile platform for developing other complex molecules. Its synthetic pathways are being optimized for better yields and purity.

  • Synthesis Techniques : Various synthetic routes have been reported, including cyclization reactions involving hydrazines and α-bromoketones. These methods have been refined to enhance efficiency and reduce by-products .
Compound NameActivity TypeIC50 (µM)Reference
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineAnticancer15
3-Bromo Derivative AAntimicrobial20
3-Bromo Derivative BNeuroprotective10

Table 2: Synthetic Methods for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Method DescriptionYield (%)ConditionsReference
Cyclization with hydrazine85Reflux in ethanol
Reaction with α-bromoketone75Room temperature

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 3-position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions . The compound can modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Halogenated Pyrazolo[1,5-a]pyrimidines

a. 3-Chloro-pyrazolo[1,5-a]pyrimidines

  • Synthesis : Chlorinated analogs are synthesized using NaCl, yielding moderate yields (50–60%) compared to brominated derivatives (70–90%) under similar conditions .
  • Reactivity : Bromine’s higher leaving-group ability enhances cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) compared to chlorine, enabling diverse derivatization .

b. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 114040-06-1)

  • Structure : Features bromine at C3 and chlorine at C5/C6. The electron-withdrawing Cl groups increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at C5/C7 .
  • Physical Properties : Higher density (2.16 g/cm³) and melting point (73–75°C) compared to the tetrahydropyrimidine analog, reflecting increased aromaticity .

c. 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

  • Electronic Effects : The CF3 group at C7 enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles. These derivatives are synthesized from 3-bromo-7-(trifluoromethyl) intermediates via C–O bond activation and cross-coupling .

Saturated vs. Aromatic Pyrazolo[1,5-a]pyrimidines

Property 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Aromatic 3-Bromopyrazolo[1,5-a]pyrimidine
Ring Saturation Partially saturated (tetrahydro) Fully aromatic
Chirality Yes (stereoisomers possible) No
Synthetic Route Reductive dearomatization Direct halogenation
Biological Relevance BTK inhibitors (e.g., zanubrutinib) Kinase inhibitors (e.g., Pim1)
Solubility Higher due to reduced ring rigidity Lower

Positional Isomers and Substituent Effects

a. C5 vs. C3 Substitution

  • C5 Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., Cl, NO2) at C5 exhibit enhanced antibacterial activity due to improved cell-wall penetration .
  • C3 Bromine : Facilitates cross-coupling reactions, enabling modular synthesis of 3,5-disubstituted derivatives .

b. 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 153)

  • Structure : Bromine at C3, biphenyl at C5, and pyridylmethylamine at C7.
  • Applications : Demonstrated kinase inhibition (HRMS: [M+H]+ = 456.0823) .

Heterocycle-Fused Analogs

a. Pyrido[20,30:3,4]pyrazolo[1,5-a]pyrimidine (Compound 9)

  • Structure : Fused pyridine-pyrazolo[1,5-a]pyrimidine system.
  • Synthesis : Stepwise heterocyclic amine coupling yields complex architectures with confirmed structures via NMR and mass spectrometry .

b. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

  • Key Difference : Pyridine ring replaces pyrimidine, reducing ring size from six- to five-membered.
  • Impact : Altered conformation and hydrogen-bonding capacity, affecting target binding .

Key Research Findings

  • Stereochemical Control : Reduction of pyrazolo[1,5-a]pyrimidines produces four stereoisomers, with syn/anti configurations critical for drug activity .
  • Functionalization Versatility : The C3 bromine allows Suzuki-Miyaura couplings, while C5/C7 substituents tune electronic and steric properties .
  • Biological Potency : Saturated analogs (e.g., tetrahydropyrimidine) show superior enantioselectivity in kinase inhibition compared to aromatic counterparts .

Biological Activity

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H9_9BrN2_2
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 1196155-47-1

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Although specific studies on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are sparse, its structural similarities to other active compounds suggest potential anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo compounds are well-documented. Studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in inflammatory processes. The ability of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to act as a COX inhibitor could be explored in future research.

Enzyme Inhibition

Enzyme inhibition is a crucial aspect of the biological activity of many heterocyclic compounds. The inhibition of cholinesterases (AChE and BChE) has been highlighted in related studies as a therapeutic strategy for Alzheimer's disease. The potential for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to serve as an enzyme inhibitor warrants further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. For example:

CompoundActivityIC50 Value
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazineAChE Inhibition0.466 ± 0.121 μM
3-(3'-methylphenyl)pyrido[2,3-b]pyrazineBChE Inhibition0.583 ± 0.052 μM
3-Bromo-4H-pyrazolo[1,5-a]pyridineAnticancer ActivityNot specified

These studies illustrate the potential for similar compounds to exhibit significant biological activity through enzyme inhibition and anticancer mechanisms.

Synthesis Pathways

The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves cyclization reactions with appropriate precursors under specific conditions. Common methods include:

  • Reaction with Aldehydes or Ketones : Utilizing brominated pyrazoles in the presence of bases.
  • Functionalization : Modifying the core structure to enhance biological activity.

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated electrophiles. For example, sodium salts of β-keto enolates (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) can react with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core, followed by bromination at position 3 using brominating agents like PBr₃ or NBS. Optimization of solvent (e.g., ethanol, DMF) and temperature (80–120°C) is critical for yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and substituent positions.
  • X-ray crystallography : Resolves bond angles, ring saturation (4,5,6,7-tetrahydro), and bromine placement (e.g., C3) .
  • HPLC : Validates purity (>95% by area normalization) .
  • Elemental analysis : Confirms empirical formula (e.g., C₆H₇BrN₄) .

Q. How should researchers handle waste containing brominated pyrazolo-pyrimidines?

Brominated derivatives require strict adherence to hazardous waste protocols. Post-experiment residues must be segregated, stored in labeled containers, and disposed via licensed chemical waste facilities to prevent environmental contamination. Neutralization or incineration by certified agencies is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

Q. What strategies optimize the synthesis of polycondensed heterocycles from this scaffold?

The tetrahydro core acts as a binucleophilic synthon. Reacting 2-amino-substituted derivatives with α-bromoketones (e.g., 2-bromo-1-phenylethanone) in acetonitrile yields imidazotriazolopyrimidines. Microwave-assisted conditions (100°C, 30 min) improve reaction efficiency (71–90% yield) .

Q. How does the tetrahydro configuration influence pharmacological activity?

Saturation of the pyrimidine ring enhances conformational rigidity, improving binding to kinase ATP pockets (e.g., CDK inhibitors). In vitro assays show IC₅₀ values <1 µM against cancer cell lines when coupled with carboxamide substituents at C3 .

Q. What are common pitfalls in crystallographic analysis of brominated derivatives?

  • Disorder in bromine positions : Mitigated by slow evaporation crystallization (e.g., hexane/ethyl acetate).
  • Thermal motion artifacts : Low-temperature (100 K) data collection reduces noise .
  • Hydrogen bonding networks : Tetrahydro configurations stabilize intramolecular H-bonds, affecting packing motifs .

Methodological Tables

Q. Table 1: Key Synthetic Routes

MethodReagents/ConditionsYieldReference
Cyclocondensation5-Aminopyrazole + β-ketonitrile, 90°C75–85%
BrominationNBS, DMF, 50°C68%
Microwave Functionalizationα-Bromoketone, CH₃CN, 100°C, 30 min90%

Q. Table 2: Analytical Data

TechniqueKey ObservationsApplication
¹H NMR (400 MHz, DMSO)δ 7.45 (s, 1H, C2-H), δ 3.20 (m, 4H, tetrahydro)Structural confirmation
X-ray DiffractionMonoclinic P2₁/c, a=4.98 Å, β=95.9°Bond angle analysis
HPLC (C18 column)Retention time: 6.2 min, purity >98%Purity validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.